molecular formula C11H24N2O2 B1266516 3,3'-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol CAS No. 94-72-4

3,3'-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol

Cat. No.: B1266516
CAS No.: 94-72-4
M. Wt: 216.32 g/mol
InChI Key: GPXSTLAIBOEFST-UHFFFAOYSA-N
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Description

3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol is a chemical compound with the molecular formula C11H24N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol typically involves the reaction of 2-methylpiperazine with an appropriate alkylating agent. One common method is the reaction of 2-methylpiperazine with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential as a ligand in biochemical assays. It can bind to specific proteins or enzymes, making it useful in the study of biological pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of the target protein, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis-(2-hydroxypropyl)-2-methylpiperazine
  • 3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol)
  • 2-Methylpiperazine

Uniqueness

3,3’-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol is unique due to its specific substitution pattern on the piperazine ring. This substitution imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, its hydroxyl groups provide sites for further chemical modification, allowing for the creation of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

1-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-9-6-12(7-10(2)14)4-5-13(9)8-11(3)15/h9-11,14-15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXSTLAIBOEFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20916715
Record name 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol)
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-72-4
Record name α1,α4,2-Trimethyl-1,4-piperazinediethanol
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Record name 3,3'-(2-Methylpiperazine-1,4-diyl)dipropan-2-ol
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Record name 1,1'-(2-Methylpiperazine-1,4-diyl)di(propan-2-ol)
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Record name 3,3'-(2-methylpiperazine-1,4-diyl)dipropan-2-ol
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